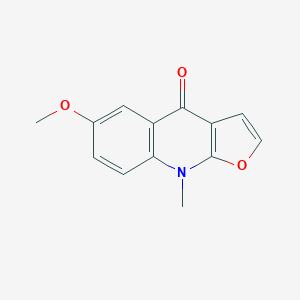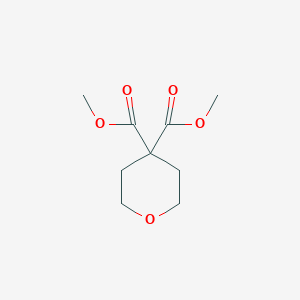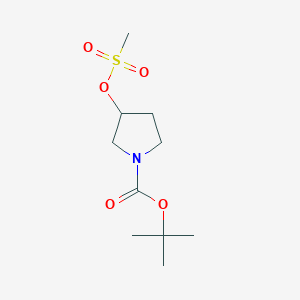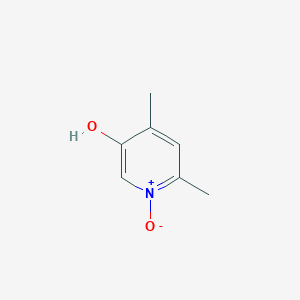
Acide trans-4-fluorocyclohexanecarboxylique
Vue d'ensemble
Description
Molecular Conformations Analysis
The molecular structure of trans-4-Fluorocyclohexanecarboxylic Acid can be inferred from studies on similar cyclohexane derivatives. For instance, the research on 4-Aminomethyl-1-cyclohexanecarboxylic acids indicates that both cis and trans isomers prefer staggered conformations in aqueous solutions, with the trans form adopting a diequatorial conformation . This suggests that the trans-4-Fluorocyclohexanecarboxylic Acid may also favor a staggered conformation due to the similarities in the cyclohexane ring structure.
Synthesis Analysis
The synthesis of related fluorinated cyclohexane derivatives has been explored in several studies. For example, the synthesis of 1-Amino-4,4-difluorocyclohexanecarboxylic acid was achieved in three steps from commercially available materials . Additionally, the preparation of trans-4-n-butyl-2,3-3H-cyclohexanecarboxylic acid involved catalytic tritiation of a precursor obtained from a Birch reduction . These methods provide insights into potential synthetic routes for trans-4-Fluorocyclohexanecarboxylic Acid, highlighting the importance of selecting appropriate starting materials and reagents.
Chemical Reactions Analysis
The chemical reactivity of fluorinated cyclohexane derivatives can be complex due to the presence of fluorine atoms. For instance, the synthesis of cis- and trans-fluoro-2-t-butyl-4 cyclohexanones involved the opening of epoxinitriles with hydrofluoric acid . This indicates that fluorine atoms can significantly influence the reactivity and outcome of chemical reactions involving cyclohexane rings. Therefore, the chemical reactions of trans-4-Fluorocyclohexanecarboxylic Acid would need to be carefully studied to understand its reactivity profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated cyclohexane derivatives are affected by the presence of fluorine atoms. For example, the study on 1-Amino-4,4-difluorocyclohexanecarboxylic acid revealed that fluorine atoms impact the compound's conformation, lipophilicity, acidity, and fluorescent properties . Similarly, the cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids showed different pKa values for their amino groups, likely due to interactions with fluorine atoms . These findings suggest that trans-4-Fluorocyclohexanecarboxylic Acid would also exhibit unique physical and chemical properties that could be advantageous in various applications.
Applications De Recherche Scientifique
Recherche en protéomique
Acide trans-4-fluorocyclohexanecarboxylique : est utilisé en recherche en protéomique en raison de ses propriétés biochimiques . Il sert de bloc de construction dans la synthèse de molécules plus complexes utilisées dans la caractérisation des protéines et les études d'interaction. Sa structure unique permet la modification des peptides et des protéines, ce qui peut être crucial pour comprendre la fonction et la structure des protéines.
Tests pharmaceutiques
Ce composé est également utilisé dans les tests pharmaceutiques comme un standard de référence de haute qualité . Il garantit la précision des méthodes analytiques dans le développement de nouveaux médicaments. Sa stabilité et sa pureté en font un candidat idéal pour l'étalonnage des instruments et la validation des méthodes de test en analyse pharmaceutique.
Études des processus biologiques
Les propriétés uniques de l'This compound le rendent précieux pour l'étude de divers processus biologiques. Les chercheurs peuvent l'utiliser pour étudier le rôle de structures similaires dans les voies métaboliques ou comme standard comparatif dans les réactions enzymatiques.
Synthèse chimique
En synthèse chimique, l'acide 4-fluorocyclohexanecarboxylique est un intermédiaire polyvalent . Il peut être utilisé pour préparer une large gamme de dérivés fluorés du cyclohexane, qui sont importants dans le développement de nouveaux matériaux et produits chimiques aux propriétés améliorées.
Propriétés
IUPAC Name |
4-fluorocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMDEBKXOXPBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95233-41-3 | |
| Record name | 4-fluorocyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the formation of trans-4-fluorocyclohexanecarboxylic acid a concern in PET imaging with 18F-FCWAY?
A1: Trans-4-fluorocyclohexanecarboxylic acid (18F-FC) is a radiometabolite produced by the defluorination of 18F-FCWAY via the cytochrome P450 enzyme CYP2E1. [, ] This defluorination leads to several issues in PET imaging:
- High Skull Uptake: 18F-FC accumulates significantly in the skull, creating a "spillover" effect that contaminates the signal from the underlying brain regions. This makes it difficult to accurately quantify 5-HT1A receptor binding in these areas. []
- Reduced Brain Uptake: The conversion of 18F-FCWAY to 18F-FC reduces the amount of the active radioligand available to bind to 5-HT1A receptors in the brain. This results in lower signal intensity and potentially less accurate imaging results. []
Q2: How can the formation of trans-4-fluorocyclohexanecarboxylic acid be mitigated?
A2: Research suggests that disulfiram, a clinically approved drug, can effectively inhibit CYP2E1 activity and thereby reduce the defluorination of 18F-FCWAY. [] In a study involving human subjects, a single oral dose of disulfiram significantly decreased skull radioactivity, increased plasma concentrations of 18F-FCWAY, and enhanced the visualization of 5-HT1A receptors in the brain. [] These findings indicate that disulfiram could be a valuable tool for improving the accuracy and sensitivity of 18F-FCWAY PET imaging for studying 5-HT1A receptors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate](/img/structure/B123297.png)




![[[4-Chloro-2-(trifluoromethyl)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B123303.png)







